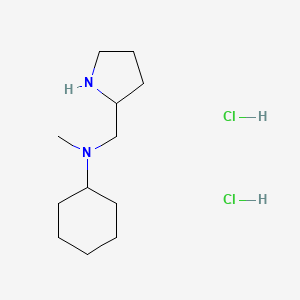

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-14(10-11-6-5-9-13-11)12-7-3-2-4-8-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAPQNDCHZGGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclohexanone with methylamine and formaldehyde to form the intermediate compound. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Chemical Reactions Analysis

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is C_{13}H_{20}Cl_2N_2, with a molecular weight of approximately 269.25 g/mol. The dihydrochloride form enhances its solubility, which is crucial for biological assays.

| Feature | Description |

|---|---|

| Cyclohexane Ring | Provides structural stability and lipophilicity |

| Pyrrolidine Moiety | Influences receptor binding and activity |

| Dihydrochloride Form | Increases solubility and bioavailability |

Scientific Research Applications

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride has several notable applications in scientific research:

Analytical Chemistry

This compound serves as a reference standard for the identification and quantification of similar compounds in various analytical methods. Its unique structure allows researchers to compare results effectively.

Neuroscience

Research has indicated that this compound interacts with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative and hallucinogenic effects. Studies are ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.

Pharmacology

The compound is being investigated for its potential use as an anesthetic due to its effects on pain perception. Ongoing studies aim to elucidate its pharmacokinetics and pharmacodynamics.

Orexin Receptor Agonism

Recent findings suggest that N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride acts as an orexin receptor agonist, which could have implications for treating obesity and sleep disorders. The orexin system plays a critical role in regulating appetite and sleep-wake cycles.

Case Studies

Several case studies have highlighted the biological activity of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride:

Study on Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties similar to other compounds in its class, suggesting potential benefits in managing neurodegenerative diseases.

Orexin Receptor Activation Study

A study indicated that activation of orexin receptors by this compound could lead to significant improvements in sleep-related disorders, showcasing its therapeutic potential.

Anti-inflammatory Effects

In murine models, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. By blocking these receptors, the compound induces dissociative and hallucinogenic effects. It also affects other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its overall psychoactive effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine Dihydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Salt Form | Key Structural Features |

|---|---|---|---|---|---|---|

| Target Compound | 1219964-64-3 | ~C₁₃H₂₆N₂·2HCl | ~270–280* | ~2.5† | Dihydrochloride | Pyrrolidin-2-ylmethyl, methyl, cyclohexane |

| N-(3-pyridinylmethyl)cyclohexanamine dihydrochloride | 1158310-28-1 | C₁₂H₁₈N₂·2HCl | 263 | 2.04 | Dihydrochloride | Pyridinylmethyl, cyclohexane |

| N-methyl-N-(1,3-thiazol-2-yl)methylpyrrolidin-3-amine dihydrochloride | 2639445-96-6 | C₉H₁₇Cl₂N₃S | 270.22 | N/A | Dihydrochloride | Thiazolylmethyl, methyl, pyrrolidine |

| trans-(β)-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine | Not specified‡ | C₁₁H₂₂N₂ | 182.31 | N/A | Free base | Pyrrolidin-1-yl, methyl, trans-cyclohexane |

*Estimated based on analogs. †Predicted via analogy to pyridinylmethyl derivative . ‡Synthesized in as an intermediate for anti-Trypanosoma agents .

Key Observations:

- Lipophilicity (LogP): The target compound’s LogP is hypothesized to be higher than the pyridinylmethyl analog (LogP 2.04) due to the pyrrolidine group’s non-polar nature compared to pyridine’s aromatic ring .

- Molecular Weight: All dihydrochloride salts cluster around 260–270 g/mol, suitable for central nervous system (CNS) penetration.

- Salt Form: Dihydrochloride salts enhance solubility compared to free bases (e.g., trans-(β)-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine) .

Stereochemical and Isomeric Considerations

- 4,4'-Methylenebis(cyclohexanamine) (–4): This diamine exhibits three geometric isomers (trans-trans, cis-cis, cis-trans), highlighting how cyclohexane ring conformation affects physical properties (e.g., melting points) and biological interactions .

- Target Compound: Stereochemistry is unspecified in , but chirality at the pyrrolidin-2-ylmethyl or cyclohexane positions could significantly alter receptor binding.

Biological Activity

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure combining a cyclohexane ring and a pyrrolidine moiety, is being explored for various pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is , with a molecular weight of approximately 269.25 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

Structural Features

| Feature | Description |

|---|---|

| Cyclohexane Ring | Provides structural stability and lipophilicity |

| Pyrrolidine Moiety | Potentially influences receptor binding and activity |

| Dihydrochloride Form | Increases solubility and bioavailability |

Research indicates that N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride may interact with various neurotransmitter systems. It has been studied primarily as an orexin receptor agonist, which suggests potential applications in treating conditions such as obesity and sleep disorders. The orexin system plays a crucial role in regulating appetite, energy metabolism, and sleep-wake cycles .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

- Orexin Receptor Agonism : The compound has shown promising results in activating orexin receptors, which could lead to therapeutic effects in sleep-related disorders and metabolic regulation .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, indicating that N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride might also offer benefits in managing neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Contains piperidine instead of pyrrolidine | Different receptor affinity and potential side effects |

| N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Benzyl group increases lipophilicity | May exhibit different central nervous system effects |

| N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Ethyl group alters binding properties | Potentially different pharmacokinetics |

Study 1: Orexin Receptor Activation

A study investigating the orexin receptor activation by N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride demonstrated significant binding affinity to orexin receptors. The results indicated that the compound could effectively modulate appetite and energy expenditure in animal models .

Study 2: Neuroprotective Properties

In vitro assays conducted on neuronal cell lines showed that the compound exhibited neuroprotective effects against oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Study 3: Behavioral Studies

Behavioral studies involving rodent models have assessed the impact of this compound on sleep patterns and metabolic rates. Results indicated improvements in sleep quality and reductions in weight gain compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.